molecular formula C19H25N5O B2926691 3-((1-(6-Methylpyrimidin-4-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline CAS No. 2309309-28-0

3-((1-(6-Methylpyrimidin-4-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline

Cat. No.: B2926691
CAS No.: 2309309-28-0
M. Wt: 339.443
InChI Key: MCXWFRFIYHNDJS-UHFFFAOYSA-N
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Description

3-((1-(6-Methylpyrimidin-4-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline ( 2309309-28-0) is a chemical compound with the molecular formula C19H25N5O and a molecular weight of 339.43 g/mol . This researcher-focused material is provided for early-stage pharmaceutical investigation and chemical biology. The presence of both pyrimidine and cinnoline heterocycles in its structure makes it a compound of interest for exploring structure-activity relationships in medicinal chemistry, particularly in the development of novel small-molecule inhibitors . The compound is typically supplied in high purity for research applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[[1-(6-methylpyrimidin-4-yl)piperidin-4-yl]methoxy]-5,6,7,8-tetrahydrocinnoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O/c1-14-10-18(21-13-20-14)24-8-6-15(7-9-24)12-25-19-11-16-4-2-3-5-17(16)22-23-19/h10-11,13,15H,2-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCXWFRFIYHNDJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)N2CCC(CC2)COC3=NN=C4CCCCC4=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-((1-(6-Methylpyrimidin-4-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a unique combination of heterocyclic rings, which contributes to its biological activity. The structural formula can be represented as follows:

C17H22N4O\text{C}_{17}\text{H}_{22}\text{N}_{4}\text{O}

Key Structural Components

  • Piperidine Ring : Known for its role in various pharmacological activities.
  • Pyrimidine Ring : Often associated with nucleic acid interactions.
  • Tetrahydrocinnoline Core : Imparts structural stability and may influence receptor binding.

Anticancer Properties

Preliminary studies suggest that derivatives of tetrahydrocinnoline exhibit significant anticancer activity. For example, related compounds have shown effectiveness against breast cancer cell lines (MCF-7) with IC50 values as low as 0.67μM0.67\,\mu M .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as:

  • Enzymes : Inhibition or modulation of enzyme activity can lead to altered metabolic pathways.
  • Receptors : Binding affinity to various receptors may result in therapeutic effects or side effects depending on the target.

Case Studies

  • Antiproliferative Activity : A study demonstrated that the compound inhibited cell proliferation in cancer cell lines through apoptosis induction mechanisms .
  • Receptor Interaction Studies : Research indicated that the compound may act as a modulator for serotonin receptors (5-HT), which are implicated in various neurological disorders .

Data Tables

Biological Activity IC50 Value (µM) Target Study Reference
Anticancer (MCF-7)0.67Apoptosis regulatory genes
5-HT Receptor ModulationN/ASerotonin receptors

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the structural and functional features of 3-((1-(6-Methylpyrimidin-4-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline with analogous compounds identified in the literature.

Table 1: Structural and Functional Comparison

Compound Name / ID Structural Features Key Differences Potential Applications / Activity Source / Reference
This compound Cinnoline core, tetrahydro modification, 6-methylpyrimidine-linked piperidine Reference compound Kinase inhibition, antimicrobial (inferred from structural analogs)
(1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanol (Similarity: 0.86) Ethoxy-pyrimidine, piperidine-methanol substituent Ethoxy vs. methyl group; methanol vs. methoxy-cinnoline Enhanced solubility due to ethoxy group; possible metabolic stability differences
4-Methyl-2,6-bis(piperidin-3-ylmethoxy)pyrimidine dihydrochloride (Similarity: 0.60) Bis-piperidinylmethoxy pyrimidine Dual piperidine substitution; absence of cinnoline core Broader receptor interaction potential; reduced specificity
3-{[1-(Morpholine-4-sulfonyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline (CAS 2319637-47-1) Morpholine-sulfonyl substituent on piperidine Sulfonyl group introduces polarity and hydrogen-bonding capacity Enhanced target binding (e.g., kinase ATP pockets); improved pharmacokinetics
Tert-Butyl N-[1-(6-methylpyrimidin-4-yl)piperidin-4-yl]carbamate tert-Butyl carbamate protection on piperidine Carbamate group vs. methoxy-cinnoline Prodrug potential; increased metabolic stability in vivo
DMPI (3-{1-[(2,3-dimethyl-phenyl)methyl]piperidin-4-yl}-1-methyl-2-pyridin-4-yl-1H-indole) Indole core, dimethylbenzyl-piperidine Indole vs. cinnoline; bulky aromatic substituent Synergistic activity with carbapenems against MRSA (efflux pump inhibition)

Key Findings

Structural Modifications and Bioactivity: The ethoxy-pyrimidine analog (Similarity: 0.86) shows higher solubility compared to the methyl-substituted compound due to the ethoxy group’s larger size and lipophilicity .

Piperidine Substitution Effects: Bis-piperidinylmethoxy pyrimidine (Similarity: 0.60) lacks the cinnoline core, reducing aromatic stacking interactions but enabling multi-target engagement . DMPI demonstrates that bulky aromatic substitutions on piperidine (e.g., 2,3-dimethylbenzyl) can confer synergism with antibiotics against resistant pathogens .

Functional Group Trade-offs: The tert-butyl carbamate analog sacrifices immediate activity for metabolic stability, suggesting prodrug utility . Cinnoline vs. Indole Cores: Cinnoline’s nitrogen-rich structure may favor interactions with nucleic acids or metal ions, whereas indole derivatives like DMPI excel in membrane permeability .

Similarity Scoring Limitations :

  • Compounds with lower similarity scores (e.g., 0.60) still share critical pharmacophores (e.g., piperidine-pyrimidine), highlighting the need for multi-parameter analysis beyond structural alignment .

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